2-chloro-N-(2-methylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-methylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methylphenyl group, and a thiazolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-chlorobenzoic acid with 2-methylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Introduction of the Thiazolidinone Ring: The thiazolidinone ring can be introduced by reacting the benzamide intermediate with a suitable thiazolidinone precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the thiazolidinone ring.
Reduction: Reduction reactions can occur at the chloro group or the carbonyl groups in the thiazolidinone ring.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized benzamides.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-N-(2-methylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Studies often focus on its interaction with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, derivatives of this compound may be explored as potential drug candidates. Researchers study their pharmacokinetics, pharmacodynamics, and therapeutic efficacy in various disease models.
Industry
In the industrial sector, this compound may be used in the development of specialty chemicals, polymers, and advanced materials. Its unique properties can contribute to the performance and functionality of these products.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-methylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. These interactions can modulate various signaling pathways and cellular processes, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2-methylphenyl)benzamide: Lacks the thiazolidinone ring, which may result in different chemical and biological properties.
N-(2-methylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide: Lacks the chloro group, which can affect its reactivity and interactions.
2-chloro-N-phenyl-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide: Lacks the methyl group, which may influence its steric and electronic properties.
Uniqueness
The presence of both the chloro group and the thiazolidinone ring in 2-chloro-N-(2-methylphenyl)-5-(1,1,3-trioxo-1lambda6,2-thiazolidin-2-yl)benzamide makes it unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
IUPAC Name |
2-chloro-N-(2-methylphenyl)-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-11-4-2-3-5-15(11)19-17(22)13-10-12(6-7-14(13)18)20-16(21)8-9-25(20,23)24/h2-7,10H,8-9H2,1H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCBGYLAVIXIRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.